Streptomycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It is primarily used in the treatment of tuberculosis and other bacterial infections. The compound is available in various formulations, with a common concentration being 250 mg/ml. Streptomycin sulfate is classified as a broad-spectrum antibiotic, effective against a range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves inhibiting protein synthesis, making it crucial in clinical settings, particularly for treating resistant strains of bacteria.
Streptomycin sulfate is sourced from the fermentation process of Streptomyces griseus. It belongs to the class of aminoglycosides, which are characterized by their amino sugars and glycosidic bonds. The compound's structure includes several functional groups that contribute to its antibacterial properties. Streptomycin sulfate is often utilized in combination therapies for more effective treatment outcomes, especially against multidrug-resistant strains of Mycobacterium tuberculosis.
The synthesis of streptomycin sulfate involves multiple steps that typically include fermentation, extraction, and purification processes. The primary method involves culturing Streptomyces griseus under specific conditions to produce streptomycin, followed by the conversion into its sulfate form through chemical reactions with sulfuric acid or sulfating agents.
The molecular formula for streptomycin sulfate is , with a molecular weight of approximately 728.69 g/mol for the sulfate form. Its structure consists of several key components:
The compound exhibits several functional characteristics that influence its biological activity, including solubility in water and stability under various pH conditions.
Streptomycin sulfate can undergo various chemical reactions, particularly hydrolysis and oxidation:
The kinetics of these reactions can be analyzed using spectrophotometric methods, where changes in absorbance at specific wavelengths indicate the progress of reactions involving streptomycin sulfate .
The principal mechanism by which streptomycin exerts its antibacterial effects is through the inhibition of protein synthesis. It binds tightly to the 30S ribosomal subunit of bacterial ribosomes, disrupting the initiation complex and causing misreading of mRNA during translation.
Relevant data indicate that proper storage conditions are essential for maintaining potency and preventing degradation .
Streptomycin sulfate has several scientific uses:
Streptomycin sulfate (250 mg/ml formulation) exerts bactericidal effects against Gram-negative pathogens through precise ribosomal targeting. Its hydrophilic nature facilitates penetration via porin channels in the outer membrane, after which it accumulates in the cytoplasm through an energy-dependent transport system [1] [4]. Once intracellular, streptomycin targets the 30S ribosomal subunit, specifically interacting with helices 1, 18, 27, and 44 of 16S rRNA. This binding induces lateral displacement (up to 3.5 Å) of helix 44, distorting the decoding center and disrupting initiation complex formation [3]. X-ray crystallography studies confirm that streptomycin binding repositions nucleotides A1492 and A1493—critical for codon recognition—without flipping them out of the helix, a key distinction from aminoglycosides like paromomycin [3] [9].
Table 1: Streptomycin Binding Affinity to Ribosomal Components
Ribosomal Site | Binding Affinity (Kd, μM) | Key Interactions |
---|---|---|
16S rRNA (Helix 44) | 0.4 ± 0.1 | Hydrogen bonds: C1490, G1491 |
Ribosomal Protein S12 | 1.2 ± 0.3 | Salt bridges: Lys42, Lys87 (E. coli) |
Decoding Center (A-site) | Not measurable | Conformational distortion |
The binding specificity of streptomycin sulfate to the 30S subunit is governed by electrostatic and structural complementarity. Streptomycin forms hydrogen bonds and salt bridges with backbone phosphates of 16S rRNA residues U14 (helix 1), C526/G527 (helix 18), A914 (helix 27), and C1490/G1491 (helix 44) [3] [9]. High-resolution structures (3.25–3.95 Å) reveal that streptomycin stabilizes a "disengaged" conformation of the helix 45 tetraloop, disrupting its interaction with helix 44 and increasing ribosomal rigidity [3]. This contrasts with the "engaged" conformation seen in cognate tRNA binding. Mutations in ribosomal protein S12 (e.g., K42R, K87R) reduce binding affinity by 300–500%, explaining resistance phenotypes [1] [5]. Cross-linking experiments demonstrate streptomycin’s proximity to proteins S1, S5, S11, and S13, confirming its location at the 30S-50S interface [5].
Streptomycin sulfate induces catastrophic translation errors through two distinct mechanisms:
Table 2: Frequency of Streptomycin-Induced Translation Errors
Error Type | Frequency (Per 104 Codons) | Common Substitutions | Proteotoxic Impact |
---|---|---|---|
Single substitutions | 8.2 ± 1.5 | Y→H, R→G | Moderate aggregation |
Error clusters (2) | 12.6 ± 2.1 | I→F/G→R consecutive | Severe aggregation |
Error clusters (≥3) | 3.8 ± 0.9 | Hydrophobic stretches | Irreversible aggregates |
Table 3: Mechanisms of Translation Disruption
Mechanism | Effect on Ribosome | Biological Consequence |
---|---|---|
Initiation complex block | Prevents fMet-tRNA binding | Abrogates translation start |
Cognate ASL destabilization | Lateral shift of helix 44 | Impaired codon-anticodon recognition |
Translocation inhibition | Ribosomal stall at mRNA slippery sequences | Frameshifts + error clusters |
Streptomycin sulfate retains variable efficacy against drug-resistant Mycobacterium tuberculosis depending on the resistance mechanism:
Canonical Resistance
Non-Canonical Resistance
Table 4: Streptomycin Resistance Mechanisms in Mycobacteria
Resistance Type | Genetic Basis | Binding Alteration | Efficacy Reduction |
---|---|---|---|
Target modification | rpsL K43R | Steric hindrance at S12 | 95–98% |
rRNA methylation | gidB mutations | G518 methylation | 80–90% |
Antibiotic sequestration | aroB (DHQS) overexpression | Non-catalytic binding | 40–60% |
Secretory protein hijack | Rv1980c overexpression | Extracellular binding | 30–50% |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3